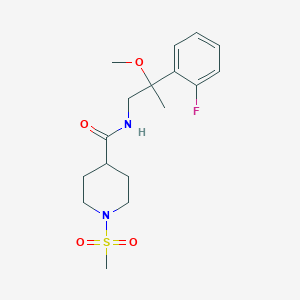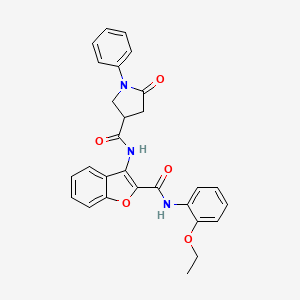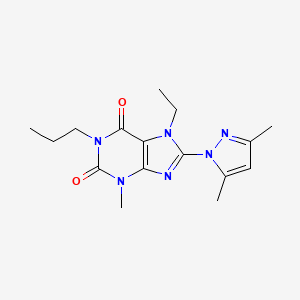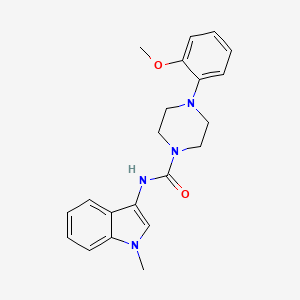![molecular formula C21H23F3N2O3 B2683827 1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1226446-79-2](/img/structure/B2683827.png)
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-3-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C21H23F3N2O3 and its molecular weight is 408.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogel Formation and Anion Tuning
One application involves the formation of hydrogels by compounds structurally related to the chemical . These hydrogels' rheology and morphology can be tuned by the identity of the anion present, providing a method to adjust the gels' physical properties for specific applications. This property is particularly relevant in the development of materials with tailored mechanical properties for biomedical and environmental applications (Lloyd & Steed, 2011).
Crystal Structure Analysis
Research into the crystal structures of related phenylurea compounds has provided insights into their molecular arrangements and interactions. For instance, the crystal structure of metobromuron, a phenylurea herbicide, reveals how hydrogen bonds and weak interactions contribute to the stabilization of the molecular structure, which could inform the design of new herbicides and other agrochemicals (Kang et al., 2015).
Synthesis and Chemical Reactions
Another area of application is the synthesis of p-aminobenzoic acid diamides from related compounds, showcasing the versatility of these molecules in creating a variety of chemical derivatives. Such reactions are essential in developing new pharmaceuticals, agrochemicals, and polymers (Agekyan & Mkryan, 2015).
Antimicrobial Activity
Functionalization reactions of related compounds have been investigated for their potential antimicrobial activity. These studies suggest the possibility of developing new antimicrobial agents based on the structural framework of these molecules, which could be crucial in addressing the rising issue of antibiotic resistance (Korkusuz, Yıldırım, & Albayrak, 2013).
Organic Synthesis and Material Science
The utility of related compounds in organic synthesis and material science is evident in the development of novel syntheses for terphenyls and other complex molecules. These syntheses are fundamental in creating new materials with specific optical, electronic, and structural properties for use in electronics, photonics, and nanotechnology (Ram & Goel, 1996).
Propriétés
IUPAC Name |
1-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-8-3-2-7-17(18)20(9-11-29-12-10-20)14-25-19(27)26-16-6-4-5-15(13-16)21(22,23)24/h2-8,13H,9-12,14H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMUCZMNHZIEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)


![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2683756.png)
![(6-Chloropyridin-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B2683758.png)


![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)
![1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2683767.png)
